molecular formula C9H14N2O3 B12980358 3-((1-Ethyl-1H-pyrazol-3-yl)methoxy)propanoic acid

3-((1-Ethyl-1H-pyrazol-3-yl)methoxy)propanoic acid

Cat. No.: B12980358
M. Wt: 198.22 g/mol
InChI Key: UGKZOWNWZNSHLZ-UHFFFAOYSA-N
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Description

3-((1-Ethyl-1H-pyrazol-3-yl)methoxy)propanoic acid is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-Ethyl-1H-pyrazol-3-yl)methoxy)propanoic acid typically involves the reaction of 1-ethyl-1H-pyrazole with a suitable alkylating agent, followed by esterification and subsequent hydrolysis. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like glacial acetic acid. The process can be monitored using thin-layer chromatography (TLC) to ensure the completion of the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((1-Ethyl-1H-pyrazol-3-yl)methoxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

3-((1-Ethyl-1H-pyrazol-3-yl)methoxy)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((1-Ethyl-1H-pyrazol-3-yl)methoxy)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-pyrazole-3-propanoic acid
  • 1-Ethyl-1H-pyrazole-4-carboxylic acid
  • 3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid

Uniqueness

3-((1-Ethyl-1H-pyrazol-3-yl)methoxy)propanoic acid stands out due to its unique methoxy group, which can influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

3-[(1-ethylpyrazol-3-yl)methoxy]propanoic acid

InChI

InChI=1S/C9H14N2O3/c1-2-11-5-3-8(10-11)7-14-6-4-9(12)13/h3,5H,2,4,6-7H2,1H3,(H,12,13)

InChI Key

UGKZOWNWZNSHLZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)COCCC(=O)O

Origin of Product

United States

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